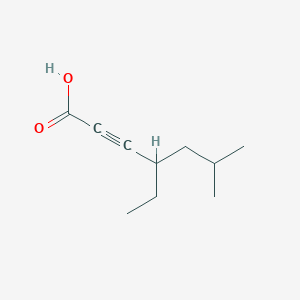
4-Ethyl-6-methylhept-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-6-methylhept-2-ynoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of both an alkyne and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-methylhept-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of an alkyl halide to introduce the ethyl and methyl groups. The final oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using transition metal catalysts such as palladium or nickel can be employed to facilitate the alkylation and oxidation steps. Continuous flow reactors and automated systems may also be used to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-6-methylhept-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkenes or alkanes
Substitution: Formation of esters or amides
Aplicaciones Científicas De Investigación
4-Ethyl-6-methylhept-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-6-methylhept-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
4-Ethyl-6-methylhept-2-ynoic acid can be compared with other similar compounds such as:
4-Ethyl-6-methylhept-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
4-Ethyl-6-methylhept-2-yn-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
4-Ethyl-6-methylhept-2-yn-1-ester: Similar structure but with an ester group instead of a carboxylic acid.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
4-ethyl-6-methylhept-2-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-4-9(7-8(2)3)5-6-10(11)12/h8-9H,4,7H2,1-3H3,(H,11,12) |
Clave InChI |
UULHMQRIHVGKNS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)C)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



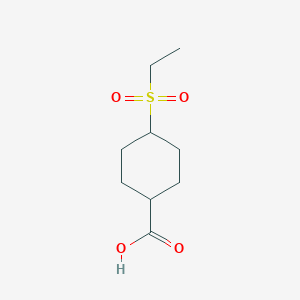
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)

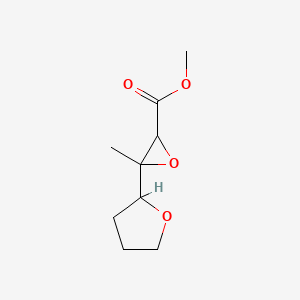


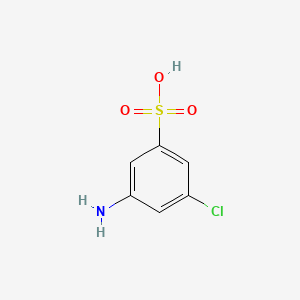
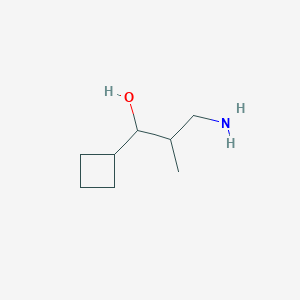
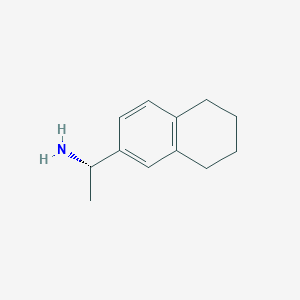

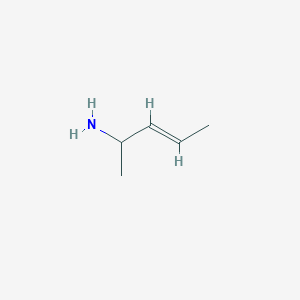
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
![tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B13170430.png)
